molecular formula C18H18N2O5 B4884174 dimethyl 5-({[(4-methylphenyl)amino]carbonyl}amino)isophthalate

dimethyl 5-({[(4-methylphenyl)amino]carbonyl}amino)isophthalate

Cat. No. B4884174
M. Wt: 342.3 g/mol
InChI Key: LAQRXJBCWQVNOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 5-({[(4-methylphenyl)amino]carbonyl}amino)isophthalate is a chemical compound that is widely used in scientific research. It is a type of organic compound that contains both a carboxylic acid and an amine functional group. This compound is also known as DMACI and is used in various fields of scientific research, including medicinal chemistry, drug discovery, and material science.

Mechanism of Action

DMACI is a versatile compound that can interact with various biological molecules, including proteins and nucleic acids. It can act as a ligand, binding to specific receptors and modulating their functions. DMACI can also act as a fluorophore, emitting light upon excitation, which makes it useful in imaging studies.
Biochemical and Physiological Effects:
DMACI has been shown to have various biochemical and physiological effects. It has been used as a fluorescent probe to detect DNA damage and oxidative stress. DMACI has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

DMACI has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized on a large scale. It is also a versatile compound that can be used in various fields of scientific research. However, DMACI has some limitations, such as its limited solubility in water, which can affect its use in biological studies.

Future Directions

There are several future directions for the use of DMACI in scientific research. One potential area of research is the development of new fluorescent probes based on DMACI for imaging and detection of biomolecules. Another potential area of research is the use of DMACI in the synthesis of new organic compounds with potential pharmaceutical applications. Additionally, the use of DMACI in material science and nanotechnology is an area of growing interest.

Scientific Research Applications

DMACI is widely used in scientific research due to its unique properties. It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and materials. DMACI is also used as a fluorescent probe in biological studies, such as imaging and detection of biomolecules.

properties

IUPAC Name

dimethyl 5-[(4-methylphenyl)carbamoylamino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-11-4-6-14(7-5-11)19-18(23)20-15-9-12(16(21)24-2)8-13(10-15)17(22)25-3/h4-10H,1-3H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQRXJBCWQVNOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 5-{[(4-methylphenyl)carbamoyl]amino}benzene-1,3-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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